N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide
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Overview
Description
Synthesis Analysis
Synthesis of related heterocyclic compounds involves complex reactions, including cyclization and cross-coupling techniques, to achieve desired molecular frameworks. For instance, the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrates the use of physicochemical and spectral characteristics to confirm chemical structures, highlighting the intricate processes involved in synthesizing complex molecules (Mehta et al., 2019).
Molecular Structure Analysis
Molecular docking and structure-activity relationship (SAR) studies are crucial for understanding how synthesized compounds interact with biological targets. The molecular docking study by Schrodinger 2018-1, maestro v11.5, for certain compounds indicates their potential as lead molecules in drug design, emphasizing the importance of molecular structure analysis in predicting bioactivity (Mehta et al., 2019).
Chemical Reactions and Properties
Chemical reactions, such as halocyclization, play a significant role in the synthesis of complex heterocyclic compounds. The reaction of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with halogens demonstrates the transformation into various hydrohalides, showcasing the diverse chemical reactions utilized in the synthesis of novel compounds (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and stability, of synthesized compounds are critical for their potential applications. For instance, the development of prodrugs to enhance the lipophilicity and oral absorption of glycoprotein IIb/IIIa antagonists showcases the significance of physical properties in drug formulation and delivery (Hutchinson et al., 1996).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability under various conditions, is essential for the application of synthesized compounds. The study on the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases leading to unexpected rearrangements provides insight into the chemical behavior of such compounds, highlighting the complexity of their chemical properties (Sirakanyan et al., 2015).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-18(2)8-12-27-13-10-24-23(29)21(27)16-22(28)25(3)14-15-26-11-9-19-6-4-5-7-20(19)17-26/h4-7,18,21H,8-17H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFHFZZKZOTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N(C)CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
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